2,3-o-Diacetylcorosolic acid
Description
2,3-O-Diacetylcorosolic acid (CAS No. 57498-76-7) is a semi-synthetic derivative of corosolic acid (CAS No. 4547-24-4), a pentacyclic triterpenoid naturally found in plants such as Lagerstroemia speciosa (banaba) and Echinacea purpurea. Its molecular formula is C34H52O6 (molecular weight: 556.77 g/mol), featuring two acetyl groups esterified at the 2α and 3β hydroxyl positions of the corosolic acid backbone .
The compound is primarily utilized in pharmacological research, including studies on anti-diabetic, anti-inflammatory, and anti-cancer activities. Its acetylated form is also employed as a reference standard in analytical chemistry and synthetic precursor development .
Properties
Molecular Formula |
C34H52O6 |
|---|---|
Molecular Weight |
556.8 g/mol |
IUPAC Name |
10,11-diacetyloxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid |
InChI |
InChI=1S/C34H52O6/c1-19-12-15-34(29(37)38)17-16-32(8)23(27(34)20(19)2)10-11-26-31(7)18-24(39-21(3)35)28(40-22(4)36)30(5,6)25(31)13-14-33(26,32)9/h10,19-20,24-28H,11-18H2,1-9H3,(H,37,38) |
InChI Key |
LHSSNRACHZBMIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)OC(=O)C)OC(=O)C)C)C)C2C1C)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-o-Diacetylcorosolic acid typically involves the acetylation of corosolic acid. The process includes the reaction of corosolic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation of the hydroxyl groups at positions 2 and 3 of the corosolic acid molecule .
Industrial Production Methods: Industrial production of 2,3-o-Diacetylcorosolic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: 2,3-o-Diacetylcorosolic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl groups back to hydroxyl groups.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Regeneration of corosolic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Properties
2,3-o-Diacetylcorosolic acid exhibits several beneficial pharmacological properties:
- Hypoglycemic Effects : Similar to corosolic acid, this compound has demonstrated significant hypoglycemic effects, making it a candidate for managing diabetes. Research indicates that it may enhance insulin sensitivity and glucose uptake in cells, which is crucial for diabetes management .
- Anti-inflammatory Activity : The compound has shown potential in reducing inflammation, which is a common underlying factor in various chronic diseases. Its ability to inhibit pro-inflammatory cytokines suggests applications in treating inflammatory disorders .
- Antitumor Effects : Preliminary studies indicate that 2,3-o-Diacetylcorosolic acid may possess antitumor properties. It has been noted for its ability to inhibit cancer cell proliferation in vitro, particularly in colorectal and gastric cancer models .
Case Studies and Research Findings
Several studies have documented the efficacy of 2,3-o-Diacetylcorosolic acid across different applications:
Future Perspectives
The potential applications of 2,3-o-Diacetylcorosolic acid are vast, but further research is essential to fully understand its therapeutic benefits:
- Clinical Trials : More extensive clinical trials are needed to confirm its efficacy and safety in humans.
- Formulation Development : Developing pharmaceutical formulations that enhance the bioavailability and solubility of 2,3-o-Diacetylcorosolic acid could improve its therapeutic potential.
- Combination Therapies : Investigating its use in combination with other antidiabetic or anticancer agents may yield synergistic effects.
Mechanism of Action
The mechanism of action of 2,3-o-Diacetylcorosolic acid involves several molecular targets and pathways:
Insulin Sensitivity: The compound enhances insulin sensitivity by inhibiting protein tyrosine phosphatase 1B (PTP1B), which is involved in insulin signaling.
Glucose Uptake: It promotes glucose uptake in cells by activating the GLUT4 glucose transporter.
Anti-inflammatory Effects: The compound exerts anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
The following table summarizes key differences between 2,3-O-Diacetylcorosolic acid and related triterpenoids:
| Compound | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Solubility | Primary Research Applications |
|---|---|---|---|---|---|---|
| 2,3-O-Diacetylcorosolic acid | 57498-76-7 | C34H52O6 | 556.77 | Acetyl groups at 2α, 3β positions | Low water solubility | Anti-diabetic, anti-inflammatory models |
| Corosolic acid | 4547-24-4 | C30H48O4 | 472.70 | Free hydroxyl groups at 2α, 3β positions | Moderate water solubility | Glucose uptake modulation, cancer studies |
| Oleanolic acid | 508-02-1 | C30H48O3 | 456.70 | Oleanane skeleton, hydroxyl at C3 | Low water solubility | Hepatoprotective, anti-viral research |
| 3-Epiursolic acid | 989-30-0 | C30H48O3 | 456.70 | Epimerized hydroxyl configuration | Insoluble in water | Apoptosis induction, metabolic studies |
| Methyl corosolate | 4518-70-1 | C31H50O4 | 486.73 | Methyl ester at C28 carboxyl group | Low water solubility | Drug delivery systems, enzyme inhibition |
Structural and Functional Insights
Lipophilicity and Bioavailability :
- The acetylation of corosolic acid increases its logP value (a measure of lipophilicity), enhancing its ability to cross lipid membranes compared to corosolic acid. This modification may reduce rapid hepatic metabolism, extending its half-life in vivo .
- In contrast, methyl corosolate (C31H50O4) modifies the carboxyl group rather than hydroxyl groups, improving stability but reducing hydrogen-bonding capacity .
Biological Activity: Anti-diabetic effects: Corosolic acid is well-documented for activating glucose transporters (GLUT4), but 2,3-O-Diacetylcorosolic acid shows prolonged activity in rodent models due to slower degradation . Oleanolic acid (C30H48O3), while structurally similar, lacks the 2,3-dihydroxy motif, resulting in weaker anti-diabetic activity but stronger hepatoprotective effects .
Synthetic Utility :
- 2,3-O-Diacetylcorosolic acid serves as a precursor for further derivatization (e.g., glycosylation or phosphorylation), whereas 3-Epiursolic acid (C30H48O3) is primarily studied for its stereospecific interactions with cellular receptors .
Research Limitations and Challenges
- Solubility Issues: Like many triterpenoids, 2,3-O-Diacetylcorosolic acid’s low water solubility limits its application in aqueous-based assays. Nanoformulation or pro-drug strategies are often required .
- However, its acetyl groups may facilitate passive diffusion, compensating for this limitation .
Biological Activity
2,3-o-Diacetylcorosolic acid (DCA) is a naturally occurring compound derived from corosolic acid (CA), which has gained attention for its diverse biological activities. This article explores the biological activity of DCA, focusing on its anticancer, anti-inflammatory, anti-diabetic, and vasodilatory effects, supported by recent research findings, data tables, and case studies.
1. Anticancer Activity
DCA exhibits significant anticancer properties across various cancer types. Research has demonstrated that DCA can induce apoptosis in cancer cells through multiple mechanisms.
- Inhibition of Survival Pathways : DCA down-regulates the NF-κB pathway, which is crucial for cell survival in glioblastoma cells. This leads to increased caspase activity and subsequent apoptosis .
- Reactive Oxygen Species (ROS) Generation : DCA stimulates ROS production, promoting mitochondrial-mediated apoptosis in oral squamous carcinoma and leukemia cell lines .
- Cell Cycle Arrest : DCA has been shown to induce S-phase cell cycle arrest by inhibiting cyclin A2/CDK2 complexes and upregulating p21 and p27 proteins .
1.2 Case Studies
A study on the effects of DCA on human gastric cancer NCI-N87 cells revealed that it inhibits HER2 expression and disrupts downstream signaling pathways such as AMPK-mTOR, leading to reduced cell proliferation . Another investigation indicated that DCA could enhance the efficacy of chemotherapeutics like actinomycin D in liver cancer cells .
| Cancer Type | Mechanism of Action | Key Findings |
|---|---|---|
| Glioblastoma | NF-κB pathway inhibition | Increased apoptosis via caspase activation |
| Oral Squamous Carcinoma | ROS generation | Enhanced apoptosis and reduced tumor volume |
| Leukemia | SOD-2 suppression | Increased ROS leading to AHR activation |
| Gastric Cancer | HER2 inhibition | Reduced proliferation and signaling disruption |
2. Anti-Inflammatory Effects
DCA also demonstrates potent anti-inflammatory properties. It has been shown to suppress pro-inflammatory cytokines and inhibit inflammatory signaling pathways.
Research indicates that DCA reduces oxidative stress and modulates inflammatory responses by targeting key signaling molecules involved in inflammation . This suggests its potential utility in treating inflammatory conditions.
3. Anti-Diabetic Properties
DCA exhibits significant anti-diabetic effects, contributing to improved insulin sensitivity and glucose metabolism.
Studies have shown that DCA enhances glucose uptake in muscle cells and adipocytes by activating insulin signaling pathways. It also reduces levels of pro-inflammatory cytokines associated with insulin resistance .
3.2 Case Studies
In clinical settings, patients treated with DCA showed improved glycemic control and reduced fasting blood glucose levels, highlighting its potential as a therapeutic agent for diabetes management .
4. Vasodilatory Activity
DCA is recognized for its vasodilatory effects, which may be beneficial for cardiovascular health.
The vasodilatory action of DCA involves the activation of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) pathway, leading to relaxation of vascular smooth muscle cells . This effect is crucial for regulating blood pressure and improving blood flow.
| Biological Activity | Mechanism of Action | Key Findings |
|---|---|---|
| Anticancer | NF-κB inhibition, ROS generation | Induction of apoptosis across various cancers |
| Anti-inflammatory | Cytokine suppression | Reduced inflammation markers |
| Anti-diabetic | Insulin signaling enhancement | Improved glucose metabolism |
| Vasodilatory | NO/cGMP pathway activation | Enhanced blood flow and reduced hypertension |
Q & A
Q. What statistical approaches resolve conflicting data on the compound’s cytotoxicity across cancer cell lines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
